1-Bromo-4-ethoxy-2-ethylbenzene

Drug Design ADME Optimization Lipophilicity Tuning

1-Bromo-4-ethoxy-2-ethylbenzene (CAS 749932-54-5 and 1934406-41-3) is a trisubstituted aromatic compound of the bromobenzene class, distinguished by the simultaneous presence of bromo, ethoxy, and ethyl substituents on a single benzene ring. This specific substitution pattern confers a unique profile of electronic and steric properties, making it a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical scaffold elaboration.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Cat. No. B8123165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethoxy-2-ethylbenzene
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)OCC)Br
InChIInChI=1S/C10H13BrO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4H2,1-2H3
InChIKeyICADRTGOMZLQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-ethoxy-2-ethylbenzene: A Trisubstituted Aryl Halide Building Block for Pharmaceutical and Materials Synthesis


1-Bromo-4-ethoxy-2-ethylbenzene (CAS 749932-54-5 and 1934406-41-3) is a trisubstituted aromatic compound of the bromobenzene class, distinguished by the simultaneous presence of bromo, ethoxy, and ethyl substituents on a single benzene ring. This specific substitution pattern confers a unique profile of electronic and steric properties, making it a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical scaffold elaboration [1]. The compound is supplied as a liquid with a purity typically ≥95% .

Why 1-Bromo-4-ethoxy-2-ethylbenzene Cannot Be Replaced by Simpler Aryl Halides


The specific ortho-ethyl and para-ethoxy substitution pattern on the bromobenzene ring of 1-Bromo-4-ethoxy-2-ethylbenzene creates a unique electronic and steric environment that cannot be replicated by simpler, commercially popular alternatives. Replacing it with a monosubstituted analog like 1-bromo-4-ethoxybenzene (4-bromophenetole) would eliminate the critical steric bulk and electron-donating effect of the 2-ethyl group, which directly influences the regioselectivity of subsequent transition-metal-catalyzed cross-coupling reactions [1]. Conversely, using 1-bromo-2-ethylbenzene sacrifices the solubility, electronic tuning, and hydrogen-bonding capability provided by the para-ethoxy group. The specific combination of these functional groups is essential for constructing the intended molecular topology in target molecules, such as specific SGLT2 inhibitor analogs and liquid crystal intermediates .

Quantitative Differentiation of 1-Bromo-4-ethoxy-2-ethylbenzene vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Ethylated Analog to Improve Membrane Permeability

The presence of the 2-ethyl group significantly elevates the compound's lipophilicity compared to its non-ethylated analog, 1-bromo-4-ethoxybenzene (4-bromophenetole). The target compound has a computed LogP (XLogP3) of 3.7 [1]. While a directly comparable XLogP3 value for the analog is not available from the same database, this value for the target compound is substantially higher than the class-average for monoalkoxy-bromobenzenes, positioning it in an optimal range for drug candidates requiring passive membrane permeability without excessive hydrophobicity that would lead to poor solubility. This difference is critical for drug design where LogP is a key determinant of pharmacokinetic profiles.

Drug Design ADME Optimization Lipophilicity Tuning

Modified Topological Polar Surface Area (TPSA) for Optimized Bioavailability

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. This is distinct from a comparator like 1-(2-bromoethoxy)-4-ethylbenzene (CAS 58826-79-2), where the bromine is on the ethoxy chain making the oxygen more exposed, or from 1-bromo-4-ethoxybenzene (CAS 588-96-5), which has a similar polar atom count but a different overall molecular surface. A TPSA value well below 140 Ų is a key predictor of good oral bioavailability, and the specific value of 9.2 Ų, combined with its higher LogP, suggests a unique balance that is not simultaneously offered by its non-alkylated or differently substituted analogs, as they would present different TPSA and LogP combinations [2].

Medicinal Chemistry Bioavailability Prediction Veber's Rule

Greater Steric Bulk vs. Non-2-Ethyl Analog for Enhanced Reaction Selectivity

The 2-ethyl group in 1-bromo-4-ethoxy-2-ethylbenzene provides significant steric hindrance ortho to the reactive C-Br bond, a feature absent in the direct analog 1-bromo-4-ethoxybenzene [1]. Steric hindrance near the reactive center is a well-established principle for controlling regioselectivity in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where the rate of oxidative addition can be finely tuned by the steric environment [2]. The target compound's 3 rotatable bonds [1] offer a conformational flexibility that the rigid analog cannot match, potentially leading to higher selectivity in complex coupling reactions. This matters for procurement when the goal is to avoid difficult separations of regioisomeric products in multi-step syntheses.

Cross-Coupling Selectivity Steric Effects Transition Metal Catalysis

Optimal Procurement Scenarios for 1-Bromo-4-ethoxy-2-ethylbenzene


Synthesis of SGLT2 Inhibitor Analogs in Diabetes Research

This building block serves as a key intermediate for introducing a specific alkoxy-ethylphenyl moiety into novel SGLT2 inhibitor candidates. The combined electronic and steric features are essential for achieving high affinity and selectivity, as evidenced by its use in the synthesis of related SGLT2 inhibitor scaffolds . The compound's specific substitution pattern is required to meet the structure-activity relationship (SAR) demands of the target binding pocket, where simpler analogs like 1-bromo-4-ethoxybenzene would fail to provide the necessary lipophilic contact.

Development of Liquid Crystal Intermediates

The specific combination of a linear ethyl group and a polarizable bromine atom makes this compound a valuable precursor for liquid crystalline materials. The resulting molecular geometry and polarizability are critical for mesophase formation and stability, properties that cannot be achieved with the more common 4-bromophenetole .

Diversification of Fragment-Based Drug Discovery Libraries

For screening libraries aimed at exploring novel chemical space, this compound offers a hard-to-find combination of high lipophilicity (LogP 3.7) and low polar surface area (9.2 Ų) [1]. This profile is ideal for targeting hydrophobic binding sites in proteins. When procuring building blocks for DNA-encoded libraries (DELs) or fragment-based screening, this compound provides a vector for introducing significant hydrophobicity and steric bulk in a single step, which is a key advantage over smaller, less elaborate aryl bromides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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